molecular formula C16H15BrN4O2S B2982296 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide CAS No. 2034376-94-6

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2982296
CAS No.: 2034376-94-6
M. Wt: 407.29
InChI Key: OFJYADCLXLLTIM-UHFFFAOYSA-N
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Description

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridine rings.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Sulfonamide Formation: Sulfonyl chlorides in the presence of a base like triethylamine.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.

    Coupling Products: Complex biaryl or heteroaryl compounds can be formed through coupling reactions.

Scientific Research Applications

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer, inflammation, or infectious diseases.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets such as enzymes or receptors.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the bromine atom and the sulfonamide group can enhance its binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is unique due to the combination of its structural features, which include the bromine atom, the pyrazole ring, and the sulfonamide group. This combination imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-bromo-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O2S/c1-21-13(9-15(20-21)12-5-4-8-18-10-12)11-19-24(22,23)16-7-3-2-6-14(16)17/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJYADCLXLLTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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